molecular formula C9H5ClN2O2 B1346353 5-Chloro-6-nitroquinoline CAS No. 58416-32-3

5-Chloro-6-nitroquinoline

Cat. No. B1346353
CAS RN: 58416-32-3
M. Wt: 208.6 g/mol
InChI Key: UEYYCZFZTFTKAY-UHFFFAOYSA-N
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Description

5-Chloro-6-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 5-Chloro-6-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5ClN2O2/c10-7-3-4-8-6 (2-1-5-11-8)9 (7)12 (13)14/h1-5H .


Chemical Reactions Analysis

Quinoline and its derivatives have been involved in various chemical reactions. For instance, they have been used in addition, substitution, and rearrangement reactions . They have also been used in the synthesis of heterocyclic compounds based on nitroquinolines .


Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-6-nitroquinoline is 208.60 g/mol . It has a topological polar surface area of 58.7 Ų .

Scientific Research Applications

Chemical Reactivity and Substitution Patterns

5-Chloro-6-nitroquinoline exhibits unique chemical behaviors, particularly in nucleophilic substitution reactions. Mąkosza et al. (1986) studied vicarious nucleophilic substitution in nitroquinolines, revealing that 5-Nitro-, 6-nitro-, and 8-nitroquinoline react with various carbanions leading to substitution predominantly or exclusively at specific positions, indicating a distinct reactivity pattern that could be leveraged in synthetic chemistry for creating novel compounds (Mąkosza, Kinowski, Danikiewicz, & Mudryk, 1986).

Prodrug Systems for Bioreductive Activation

Gavin D. Couch and colleagues synthesized a range of 2-aryl-5-nitroquinolines, including derivatives of 5-chloro-6-nitroquinoline, as potential prodrug systems. These systems are designed for bioreductive activation, a process where a prodrug is activated by enzymatic reduction within the body. This research highlights the potential of 5-chloro-6-nitroquinoline derivatives in the development of novel therapeutic agents (Couch, Burke, Knox, & Moody, 2008).

Crystallographic Studies

The crystal structures of isomeric cocrystals involving 5-nitroquinoline have been extensively studied, providing insights into the molecular interactions and bonding patterns of 5-chloro-6-nitroquinoline derivatives. Gotoh and Ishida (2019) determined the structures of cocrystals of 5-nitroquinoline with different chloro-nitrobenzoic acids, revealing the importance of hydrogen bonding in the solid-state arrangement of such compounds (Gotoh & Ishida, 2019).

Safety And Hazards

5-Chloro-6-nitroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Quinoline and its derivatives have been the subject of numerous research studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research will likely continue to explore the synthesis and bioactivity of quinoline derivatives .

properties

IUPAC Name

5-chloro-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYYCZFZTFTKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Cl)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284963
Record name 5-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-nitroquinoline

CAS RN

58416-32-3
Record name 5-Chloro-6-nitroquinoline
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Record name NSC 39969
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Record name NSC39969
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Record name 5-chloro-6-nitroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AJ Deinet, RE Lutz - Journal of the American Chemical Society, 1946 - ACS Publications
… The precipitate (largely 5-chloro-6-nitroquinoline) and that obtained on …
Number of citations: 13 pubs.acs.org
RE Lutz, PS Bailey, TA Martin… - Journal of the American …, 1946 - ACS Publications
The synthesis of 2, 7-dichloroquinoline has been accomplished through 4, 7-dichlorocarbostyril by selective partial hydrogenolysis,· followed by hydrochlorination. This product was …
Number of citations: 12 pubs.acs.org
RH Slater - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… therefore 5-chloro-6-nitroquinoline-S-ar~~onic acid. Dikshoorn (Rec. … When 5-chloro-6-nitroquinoline-8-arsonic … 5-Chloro-6-nitroquinoline-8-arsonic Acid.-A solution of 5-chloroquinoline…
Number of citations: 1 pubs.rsc.org
LK Dyall, WM Wah - Australian journal of chemistry, 1985 - CSIRO Publishing
… route,g in which 5-chloro-6-nitroquinoline is subjected to nucleophilic attack by azide ion. … Our successful synthesis started with 5-chloro-6-nitroquinoline,9 which was purified of an …
Number of citations: 1 www.publish.csiro.au
AJ Boulton, DP Clifford, GJT Tiddy - Journal of the Chemical Society …, 1968 - pubs.rsc.org
Nuclear magnetic resonance (1H) at room and elevated temperatures has been used to study the tautomerism of a number of naphtho- and quinolino-furoxans. Free-energy differences …
Number of citations: 2 pubs.rsc.org

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